molecular formula C10H9IN2O2 B1589215 Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 292858-07-2

Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1589215
M. Wt: 316.09 g/mol
InChI Key: JVTBABJAZWPLGS-UHFFFAOYSA-N
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Patent
US09381191B2

Procedure details

2.405 g (12.16 mmol) of ethyl imidazo[1,2-a]pyridine-2-carboxylate were dissolved in 60 ml of acetonitrile with magnetic stirring, to this solution were added 3.01 g (13.38 mmol) of N-iodosuccinimide. The mixture was stirred at r.t. for 1 h. The reaction mixture was treated with 50 ml of 100 mg/ml Na2S2O5 aqueous solution. The aqueous phase was extracted with 2×100 ml of ethyl acetate. The aqueous phase was neutralized by adding NaHCO3 portionwise and then extracted with 3×100 ml of ethyl acetate. The whole of the organic phases was combined and then washed with 200 ml of a saturated NaCl aqueous solution, and then dried on Na2SO4 which was then removed by filtration. The obtained filtrate was concentrated in vacuo in order to obtain 1.59 g (yield=41%) of ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate as a pale yellow solid. LC-MS: m/z=317 (MH+); UV purity at 254 nm=99%. 1H NMR (300 MHz, DMSO) δ 8.45 (d, J=6.9 Hz, 1H), 7.66 (d, J=9.1 Hz, 1H), 7.46 (d, J=7.0 Hz, 1H), 7.15 (d, J=6.6 Hz, 1H), 4.30 (d, J=7.1 Hz, 2H), 1.36 (d, J=7.1 Hz, 3H).
Quantity
2.405 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:2]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[I:15]N1C(=O)CCC1=O>C(#N)C>[I:15][C:3]1[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:1][C:2]=1[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
2.405 g
Type
reactant
Smiles
N=1C(=CN2C1C=CC=C2)C(=O)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.01 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 2×100 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
by adding NaHCO3 portionwise
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×100 ml of ethyl acetate
WASH
Type
WASH
Details
washed with 200 ml of a saturated NaCl aqueous solution
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4 which
CUSTOM
Type
CUSTOM
Details
was then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was concentrated in vacuo in order

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(N=C2N1C=CC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.